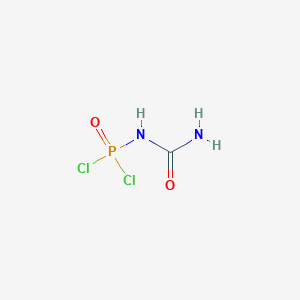

N-Carbamoylphosphoramidic dichloride

Description

Contextualization within Phosphorous and Nitrogen Chemical Systems

N-Carbamoylphosphoramidic dichloride is intrinsically a member of the broad class of organophosphorus compounds, which are characterized by the presence of a phosphorus-carbon bond or a phosphorus-ester/amide linkage. More specifically, it is a phosphoramidate (B1195095), containing a nitrogen atom directly bonded to the phosphorus atom. The presence of two chlorine atoms attached to the phosphorus center classifies it as a dichloride, imparting significant reactivity to the molecule. The carbamoyl (B1232498) group (-C(O)NH₂) introduces a functionality rich in hydrogen bonding capabilities and potential for further chemical transformations. The interplay between the electrophilic phosphorus center, the nucleophilic nitrogen, and the reactive chlorine atoms defines the chemical behavior of this compound within the larger landscape of phosphorus and nitrogen chemical systems.

Historical Trajectory and Evolution of Carbamoylphosphorus Compounds

Fundamental Significance in Contemporary Synthetic Strategy and Design

The fundamental significance of this compound in modern synthetic chemistry lies in its potential as a multifunctional building block. The two reactive P-Cl bonds offer sites for sequential or simultaneous substitution reactions with a variety of nucleophiles, such as alcohols, amines, and thiols. This could allow for the construction of complex phosphoramidate derivatives with tailored properties. The carbamoyl moiety can act as a directing group, a site for further functionalization, or a precursor to other nitrogen-containing functional groups. The ability to introduce both a phosphorus center and a carbamoyl group in a single step could streamline synthetic routes towards novel pharmaceuticals, agrochemicals, and materials.

Scope and Objectives of Current Research Endeavors on this compound

Current research endeavors concerning this compound are primarily focused on its fundamental synthesis and reactivity. The primary objective is to develop efficient and scalable synthetic routes to access this compound in high purity. Following its successful synthesis, research would likely pivot to a thorough investigation of its chemical properties, including its stability, spectral characteristics, and reactivity profile with a range of nucleophiles. A key goal would be to understand the regioselectivity and stereoselectivity of its reactions. The long-term objective of such research would be to unlock its potential as a versatile reagent in organic synthesis, paving the way for the creation of novel molecular architectures with potential applications in various fields of chemical science. Due to the limited specific information available, much of the current "research" can be considered theoretical and exploratory, aiming to fill the knowledge gap surrounding this intriguing molecule.

Structure

3D Structure

Properties

CAS No. |

4737-15-9 |

|---|---|

Molecular Formula |

CH3Cl2N2O2P |

Molecular Weight |

176.92 g/mol |

IUPAC Name |

dichlorophosphorylurea |

InChI |

InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7) |

InChI Key |

FNSXRXWGTPWQRR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Carbamoylphosphoramidic Dichloride and Its Analogues

Precursor Synthesis and Functional Group Derivativatization Approaches

The construction of N-Carbamoylphosphoramidic Dichloride and its analogues relies on the careful synthesis of precursors and the strategic derivatization of functional groups to build the target molecular framework.

The synthesis of the parent carbamoylphosphoramidic acid or its corresponding ligands is a foundational step. These precursors are often prepared through the reaction of a phosphorus source with a carbamoyl-containing moiety. A general approach involves the reaction of phosphorus oxychloride with an appropriate amine or amide in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net For instance, chiral phosphoramidite (B1245037) ligands can be synthesized from a diol scaffold, which first reacts with phosphorus trichloride, followed by the addition of a desired amine. nih.gov The modular nature of these syntheses allows for the creation of a diverse library of ligands by varying the amine and the backbone structure. nih.govresearchgate.net Polyphosphoric acid has also been utilized as a condensing agent and catalyst for synthesizing complex macrocyclic ligands, demonstrating its utility in forming P-N bonds under specific conditions. scispace.com

The preparation of substituted derivatives allows for the fine-tuning of the molecule's properties. N-substituted analogues are commonly synthesized by reacting phosphoryl chloride with a substituted amine or urea (B33335). researchgate.net An efficient method for synthesizing N,N-dialkyl phosphoramidic dichlorides involves the direct reaction of a secondary amine with phosphoryl chloride. researchgate.net The synthesis of diphenyl N-substituted carbamimidoylphosphoramidate derivatives has been achieved in a two-step process, starting with the formation of a diphenylcyanophosphoramidate intermediate, which is then treated with various amines to yield the final products. researchgate.net Similarly, N-carbamoyl cyanoaziridines can be prepared and subsequently rearranged to form various heterocyclic systems like 2-aminocyanooxazolines. mdpi.com These methods highlight the versatility of using phosphorus chlorides as electrophiles in reactions with a wide range of nitrogen nucleophiles to create diverse derivatives.

Modern synthetic chemistry has introduced more sophisticated methods for the formation of P-N bonds, moving beyond traditional condensation reactions. organic-chemistry.org These advanced approaches often offer milder reaction conditions, broader substrate scope, and improved efficiency. Dual copper/photoredox-catalyzed methods have been developed for constructing the P(O)-N bond from commercially available aromatic amines and P(O)-H compounds, avoiding the need for pre-functionalized substrates or harsh reagents. organic-chemistry.org Another innovative route involves an iridium(III)-based catalyst to synthesize P-N compounds from an amide or ketone and a phosphoryl azide. nih.gov Furthermore, catalyst-free methods are emerging, such as the synthesis of phosphinic amides from hydroxylamines and chlorophosphines, which proceeds through a P(III) to P(V) rearrangement. organic-chemistry.org These methods represent the frontier in phosphorus amide synthesis, offering more efficient and versatile routes to complex molecules.

Mechanistic Investigations of this compound Formation

The formation of this compound from precursors like urea and phosphoryl chloride (POCl₃) is generally understood to proceed through a nucleophilic substitution mechanism. The nitrogen atom of the carbamoyl (B1232498) group (from urea or a similar compound) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride. researchgate.netchachkov.ru

The reaction likely proceeds in a stepwise manner:

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the carbamoyl group attacks the phosphorus atom of POCl₃. This forms a tetrahedral intermediate.

Chloride Elimination: The intermediate collapses, eliminating a chloride ion (Cl⁻).

Proton Transfer: The eliminated chloride ion abstracts a proton from the nitrogen atom, forming hydrogen chloride (HCl) as a byproduct and yielding the P-N bond.

This process can be repeated if a secondary amine on the carbamoyl precursor is available, leading to further substitution. Theoretical studies using Density Functional Theory (DFT) on related systems, such as the reaction of amines with phosphorus chlorides, have helped to elucidate the transition states and activation energies involved in these elementary steps. chachkov.ru For similar heterogeneous reactions, it has been shown that the mechanism can proceed via an SN2 pathway where a nucleophile attacks an electrophilic center, leading to substitution. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of phosphoramidic dichlorides is crucial for both laboratory-scale research and potential industrial applications. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method for removing byproducts.

A significant challenge in this synthesis is the production of hydrogen chloride (HCl), which can protonate the starting amine/amide, rendering it non-nucleophilic and halting the reaction. A common strategy is to use a tertiary amine base, such as triethylamine, to scavenge the HCl as it is formed. researchgate.net An improved and operationally simple method involves using basic anion exchange polymer resins. These resins act as an effective scavenger for the HCl byproduct, allowing the reaction to proceed to completion with excellent yields (often in the 85-95% range) and simplifying product purification, as the resin is easily filtered off. researchgate.net

Below is a table summarizing the impact of different HCl scavengers on the synthesis of analogous N,N-dialkyl phosphoramidic dichlorides. researchgate.net

| Amine Reactant | HCl Scavenger | Reaction Time (hours) | Yield (%) |

| Diethylamine | Polymer Resin | 3 | 95 |

| Di-n-propylamine | Polymer Resin | 3.5 | 92 |

| Di-n-butylamine | Polymer Resin | 4 | 90 |

| Piperidine | Polymer Resin | 3 | 94 |

| Diethylamine | Triethylamine | 5-6 | ~70-80 |

This interactive table is based on data for analogous compounds, illustrating optimization principles applicable to this compound synthesis.

Control of temperature is also critical. Reactions are often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction between phosphoryl chloride and the nitrogen nucleophile, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

One of the primary considerations is the avoidance of hazardous solvents. For example, historical syntheses of related imidoyl chlorides often used carbon tetrachloride, a hepatotoxic and ozone-depleting substance that has been phased out. nih.gov Modern protocols prioritize the use of greener solvents or, ideally, solvent-free conditions. google.com

Challenges and Future Directions in Synthetic Accessibility and Scalability

The synthesis of this compound and its analogues presents a unique set of challenges that researchers are actively working to overcome. These challenges span from the fundamental aspects of reaction design to the practicalities of large-scale production. Concurrently, emerging synthetic strategies and technologies offer promising future directions for improving the accessibility and scalability of these valuable compounds.

A significant hurdle in the synthesis of this compound lies in the management of reaction conditions and the handling of sensitive reagents. The very nature of medicinal chemistry research, often focused on obtaining a target molecule for biological testing, can lead to synthetic routes that are not easily scalable. chemtek.co.in Processes developed at the gram scale in a laboratory setting may employ expensive reagents or complex procedures that are not economically or safely viable for kilogram-scale production. chemtek.co.in

One of the primary challenges in scaling up chemical syntheses is ensuring safety, robustness, and repeatability. chemtek.co.in Reactions that are manageable on a small scale, such as those with significant exothermic potential, can become hazardous when all reactants are combined at once in a large vessel. chemtek.co.in This necessitates a shift in approach from a "one-pot" reaction to carefully controlled additions and heat management systems. Furthermore, the use of stoichiometric reagents, common in medicinal chemistry, is often replaced by catalytic methods in larger-scale production to enhance efficiency and reduce waste. chemtek.co.in

Another challenge that becomes more pronounced during scale-up is polymorphism, where the final product can exist in different crystalline forms. chemtek.co.in Ensuring a consistent particle size and polymorphic form is crucial for the properties and performance of the final compound, and this can be difficult to achieve when transitioning from laboratory to manufacturing scale. chemtek.co.in

For phosphoramidic dichlorides specifically, traditional synthetic methods often involve the reaction of phosphoryl chloride with amines. While effective, this can generate hydrogen chloride (HCl) as a byproduct, which can lead to side reactions and requires careful neutralization or removal. An innovative approach to address this involves the use of basic anion exchange polymer resins to act as a scavenger for the HCl produced, leading to a cleaner reaction and simpler purification. researchgate.net

The table below summarizes some of the key challenges and potential solutions in the synthesis and scale-up of this compound and its analogues.

| Challenge | Description | Potential Solutions & Future Directions |

| Reaction Safety | Exothermic reactions and the use of hazardous reagents can pose significant risks at a larger scale. | - Development of continuous flow reactors for better heat and mass transfer control.- Implementation of robust process safety management (PSM) protocols.- Exploration of milder and less hazardous reagents. |

| Scalability of Reagents | Reagents used in laboratory-scale synthesis may be too expensive or unavailable in bulk quantities for industrial production. | - Focus on utilizing readily available and cost-effective starting materials.- Development of catalytic systems to reduce the amount of expensive reagents needed. chemtek.co.in- Collaboration with chemical suppliers to ensure a stable supply chain for key intermediates. |

| Process Robustness | Reactions that work well on a small scale may not be reproducible or give consistent yields and purity at a larger scale. | - Thorough process optimization studies to identify critical process parameters.- Implementation of Process Analytical Technology (PAT) for real-time monitoring and control.- Design of experiments (DoE) to systematically explore and optimize reaction conditions. |

| Byproduct Management | The formation of byproducts, such as HCl, can complicate purification and reduce overall yield. | - Use of scavenger resins to remove acidic byproducts. researchgate.net- Development of synthetic routes that minimize or eliminate byproduct formation (atom economy).- Implementation of efficient purification techniques suitable for large-scale operations. |

| Polymorphism Control | The final product may exist in different crystalline forms with varying physical properties, impacting its performance. | - Detailed solid-state characterization to identify and control the desired polymorphic form.- Optimization of crystallization conditions (solvent, temperature, cooling rate) to ensure consistent polymorph formation. chemtek.co.in |

| Green Chemistry | Traditional synthetic methods may involve the use of toxic solvents and generate significant waste, raising environmental concerns. | - Exploration of greener solvents and bio-based reagents.- Development of solvent-free or aqueous reaction conditions.- Implementation of recycling strategies for solvents and catalysts. |

Looking ahead, the future of synthetic methodologies for this compound and its analogues will likely be shaped by the principles of green chemistry and process intensification. The development of novel catalysts, including biocatalysts, could offer more selective and efficient transformations under milder conditions. Continuous manufacturing, utilizing technologies like microreactors, holds the promise of safer, more consistent, and scalable production with a smaller environmental footprint. Furthermore, advancements in computational chemistry and machine learning can aid in the prediction of optimal reaction conditions and the design of more efficient synthetic routes, accelerating the journey from laboratory discovery to industrial application.

Advanced Computational and Theoretical Studies of N Carbamoylphosphoramidic Dichloride Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the stability, reactivity, and electronic characteristics of chemical compounds.

Density Functional Theory (DFT) Applications to N-Carbamoylphosphoramidic Dichloride

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. arctomsci.com A typical DFT study on this compound would involve the selection of an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to optimize the molecule's geometry and calculate various electronic properties.

Hypothetically, a DFT analysis could yield the optimized bond lengths, bond angles, and dihedral angles of this compound. Furthermore, calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. However, without specific research, no data tables of these properties can be presented.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

For even greater accuracy, particularly for smaller molecules, Ab Initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation. A high-level Ab Initio calculation on this compound would serve as a benchmark for results obtained from DFT methods and provide highly reliable predictions of its geometric and electronic parameters. Regrettably, no such studies have been published.

Molecular Orbital Analysis and Electron Density Distributions

The analysis of molecular orbitals and electron density provides a deeper understanding of the bonding and electronic interactions within a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. nih.govrsc.org An NBO analysis of this compound would quantify the hybridization of the atomic orbitals involved in bonding and provide insights into donor-acceptor interactions through second-order perturbation theory analysis of the Fock matrix. This would reveal the extent of electron delocalization and hyperconjugative interactions, which are crucial for understanding the molecule's stability and structure. For instance, it could elucidate the nature of the phosphorus-nitrogen and phosphorus-chlorine bonds. The lack of published NBO analyses for this compound prevents the presentation of specific data on orbital occupancies and stabilization energies.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. researchgate.netmdpi.com A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond and analyzing the properties of the electron density at these points. Key parameters such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the BCPs would characterize the nature of the chemical bonds (e.g., covalent, ionic, or charge-shift). This would provide a rigorous, quantitative description of the bonding within the molecule. Without dedicated research, tables of these topological parameters for this compound cannot be provided.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netmdpi.com An ELF analysis of this compound would generate a 3D map of the electron localization, providing a clear and intuitive picture of the molecule's electronic structure. This would allow for the visualization of the covalent bonds between the atoms and the lone pairs on the oxygen, nitrogen, and chlorine atoms. Such a study would complement the NBO and QTAIM analyses by offering a visual representation of the chemical bonding. As no ELF studies have been performed on this molecule, no such visualizations or related data are available.

Conformational Analysis and Potential Energy Surfaces of this compound

A comprehensive understanding of the structure-activity relationship of this compound begins with a thorough conformational analysis. This process involves identifying all possible spatial arrangements of the atoms, or conformers, and determining their relative stabilities. The potential energy surface (PES) is a critical theoretical construct in this analysis, mapping the energy of the molecule as a function of its geometry.

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), would be employed to explore the PES of this compound. By systematically rotating the rotatable bonds—specifically the P-N, N-C, and C=O bonds—a landscape of energy minima corresponding to stable conformers and energy maxima representing the transition states between them can be generated.

Key parameters that would be investigated include:

Bond Lengths and Angles: How these geometric parameters change with different conformations.

Relative Energies: The energy difference between various conformers, which dictates their population at a given temperature.

The results of such an analysis would likely be presented in a table format, detailing the geometric parameters and relative energies of the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cl-P-N-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180 (anti-periplanar) | 0.00 |

| B | 60 (gauche) | 2.5 |

| C | -60 (gauche) | 2.5 |

Theoretical Studies of Reactivity and Mechanistic Pathways

Theoretical studies are invaluable for elucidating the reactivity of this compound and mapping out the intricate details of its reaction mechanisms. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Calculations

For any chemical reaction involving this compound, the transition state (TS) represents the highest energy point on the reaction pathway. Characterizing the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can be used to locate and verify transition states. A key feature of a true transition state on the PES is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, the activation energy, or reaction barrier, can be calculated as the energy difference between the reactants and the transition state. This barrier is a primary determinant of the reaction rate.

Reaction Pathway Mapping and Energetic Profiling

Beyond just the transition state, computational chemistry allows for the mapping of the entire reaction pathway, from reactants to products. This involves tracing the minimum energy path (MEP) on the potential energy surface. An energetic profile, often visualized as a reaction coordinate diagram, can then be constructed. This profile plots the energy of the system as it progresses along the reaction pathway, highlighting the energies of reactants, intermediates, transition states, and products.

For this compound, this could involve studying its hydrolysis, aminolysis, or reactions with other nucleophiles. The energetic profile would reveal whether the reaction proceeds through a stepwise mechanism with intermediates or a concerted mechanism without any stable intermediates.

Intermolecular Interactions and Non-Covalent Forces within this compound Systems

The behavior of this compound in a condensed phase is governed by intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a significant role in the physical properties and reactivity of the compound.

Theoretical methods can be used to study various types of intermolecular interactions, including:

Hydrogen Bonding: The presence of the N-H group suggests the potential for hydrogen bonding, either with itself or with other molecules.

Dipole-Dipole Interactions: The polar bonds within the molecule (e.g., P=O, C=O, P-Cl) will lead to significant dipole-dipole interactions.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these non-covalent interactions.

Computational Electrochemistry and Redox Potentials of Related Species

While this compound itself is not typically considered a redox-active species, computational electrochemistry could be used to predict the redox potentials of related or derivatized compounds. This would be particularly relevant if the molecule were to be incorporated into a system where electron transfer processes are important.

The redox potential of a molecule is related to the energies of its neutral and charged (oxidized or reduced) states. By calculating the Gibbs free energy change for the electron transfer reaction, typically in the presence of a solvent model, the standard redox potential can be predicted.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Spectroscopic Characterization and Structural Elucidation Techniques for N Carbamoylphosphoramidic Dichloride Systems

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the N-Carbamoylphosphoramidic dichloride molecule. These methods probe the vibrational energy levels of the molecule, providing a unique spectral fingerprint.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to the excitation of vibrational modes. Key functional groups in this compound exhibit characteristic absorption bands. The carbonyl (C=O) stretching vibration of the carbamoyl (B1232498) group is expected to produce a strong absorption band in the region of 1650-1750 cm⁻¹. The P=O stretching vibration will also give rise to a strong band, typically observed between 1250 and 1350 cm⁻¹. The N-H stretching of the amide group is anticipated in the 3200-3400 cm⁻¹ range, while the P-N stretching vibration is expected to appear in the 900-1000 cm⁻¹ region. The P-Cl bonds will show characteristic stretches in the lower frequency region, typically between 450 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong dipole moment changes characterize strong IR absorptions, Raman active bands are associated with changes in polarizability. The P=O and C=O stretching vibrations are also observable in the Raman spectrum. Symmetric vibrations, in particular, tend to be strong in Raman spectra.

A representative table of expected vibrational frequencies for this compound is presented below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) | Weak |

| C=O | Stretching | 1650-1750 (strong) | 1650-1750 (medium) |

| P=O | Stretching | 1250-1350 (strong) | 1250-1350 (strong) |

| P-N | Stretching | 900-1000 (medium) | 900-1000 (medium) |

| P-Cl | Stretching | 450-600 (strong) | 450-600 (strong) |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a signal for the N-H proton of the carbamoyl group. The chemical shift of this proton would be highly dependent on the solvent and concentration due to hydrogen bonding, but it would likely appear as a broad singlet in the region of 7-9 ppm. Coupling to the phosphorus atom (²JPH) might be observed, which would result in a doublet.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial tool for characterizing organophosphorus compounds. asianpubs.org this compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For phosphoramidic dichlorides, the ³¹P chemical shift is typically observed in the range of +5 to +20 ppm (relative to 85% H₃PO₄). For instance, N,N-dimethylphosphoramidic dichloride exhibits a ³¹P chemical shift at approximately +16.5 ppm. asianpubs.org

A summary of expected NMR data is provided in the table below.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | N-H | 7.0 - 9.0 | Doublet (or broad singlet) | ²JPH ≈ 10-20 |

| ³¹P | P(O)Cl₂ | +5 to +20 | Singlet (proton decoupled) | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ with a relative intensity ratio of approximately 6:1, which is indicative of the presence of two chlorine atoms.

Common fragmentation pathways for such compounds would likely involve the loss of a chlorine atom (-Cl), the entire carbamoyl group (-CONH₂), or cleavage of the P-N bond. The observation of fragment ions corresponding to [P(O)Cl₂]⁺ and [CONH₂]⁺ would provide strong evidence for the proposed structure.

| Ion | m/z (relative to most abundant isotope) | Identity |

| [CH₂N₂O₂PCl₂]⁺ | 179 | Molecular Ion |

| [CH₂N₂O₂PCl]⁺ | 144 | [M - Cl]⁺ |

| [P(O)Cl₂]⁺ | 117 | Dichlorophosphoryl cation |

| [CONH₂]⁺ | 44 | Carbamoyl cation |

X-ray Crystallography for Solid-State Structural Determination

A significant feature often observed in the crystal structures of N-acylphosphoramidates is the formation of intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, and the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor, leading to the formation of dimers or extended polymeric chains in the solid state. scispace.com

| Parameter | Expected Value |

| P-N Bond Length | ~1.65 Å |

| P=O Bond Length | ~1.45 Å |

| P-Cl Bond Length | ~2.00 Å |

| N-C Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.25 Å |

| O=P-N Bond Angle | ~110° |

| Cl-P-Cl Bond Angle | ~105° |

Correlation of Experimental Spectroscopic Data with Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and interpreting experimental spectroscopic data. By creating a theoretical model of the this compound molecule, it is possible to calculate various spectroscopic properties.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies and intensities of the FT-IR and Raman active modes. nih.gov Comparing the calculated spectrum with the experimental one can aid in the definitive assignment of complex vibrational bands. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data due to approximations in the theoretical models.

NMR Chemical Shifts: Theoretical calculations can also predict ¹H and ³¹P NMR chemical shifts. These calculations provide a valuable reference for assigning experimental signals and can help to understand the electronic factors that influence the chemical shifts.

The correlation between experimental and computational data provides a higher level of confidence in the structural elucidation of this compound. Discrepancies between the two can also point to interesting molecular phenomena, such as strong intermolecular interactions or conformational complexities not accounted for in the gas-phase theoretical models.

Chemical Reactivity and Mechanistic Investigations of N Carbamoylphosphoramidic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in N-Carbamoylphosphoramidic dichloride is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and the carbamoyl (B1232498) group. This structural feature makes it a prime target for nucleophilic attack, leading to the substitution of one or both chloride ions. These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uk

The reaction with primary and secondary amines is a common transformation, yielding phosphoramidic amides. The lone pair of electrons on the nitrogen atom of the amine attacks the phosphorus center, forming a transient pentacoordinate intermediate. Subsequent elimination of a chloride ion results in the formation of the corresponding phosphoramidate (B1195095). The reaction rate and outcome are influenced by the steric hindrance and nucleophilicity of the amine.

Similarly, alcohols and phenols can react with this compound in the presence of a base to form the corresponding phosphoramidate esters. The base is required to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amines (R-NH₂) | N-Substituted Phosphorodiamidic Chloride | Inert solvent, often in the presence of a tertiary amine base to scavenge HCl |

| Secondary Amines (R₂NH) | N,N-Disubstituted Phosphorodiamidic Chloride | Inert solvent, often in the presence of a tertiary amine base |

| Alcohols (R-OH) | Phosphoramidochloridate Ester | In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Phenols (Ar-OH) | Aryl Phosphoramidochloridate | In the presence of a base |

Electrophilic Activation and Subsequent Transformations

The reactivity of this compound can be enhanced through electrophilic activation. Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can coordinate to one of the chlorine atoms or the oxygen atom of the carbamoyl group. mdpi.comnih.gov This coordination increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by even weak nucleophiles.

This activation strategy is particularly useful in Friedel-Crafts-type reactions, where the activated complex can react with aromatic compounds to form arylphosphonamidic chlorides. The Lewis acid facilitates the generation of a more potent electrophilic species that can overcome the aromaticity of the substrate. nih.gov Subsequent transformations of these products can lead to a diverse range of organophosphorus compounds.

Cyclization and Ring-Closure Pathways Involving this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds containing phosphorus and nitrogen. researchgate.net Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of five, six, or seven-membered rings.

For instance, a molecule containing both a nucleophilic group (such as an amine or hydroxyl group) and the this compound moiety can undergo an intramolecular nucleophilic substitution to form a cyclic phosphoramidate. The regioselectivity of the cyclization is often governed by the length and nature of the linker connecting the two reactive centers. These cyclization reactions provide an efficient route to novel heterocyclic scaffolds with potential biological activity.

Hydrolytic Stability and Degradation Pathways of this compound

This compound is sensitive to moisture and undergoes hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the medium. nih.gov Under neutral conditions, the hydrolysis is relatively slow. However, the rate increases under both acidic and basic conditions.

In acidic media, the carbamoyl oxygen can be protonated, which enhances the leaving group ability of the chlorine atoms and facilitates nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center.

The degradation pathway involves the sequential replacement of the two chloride ions by hydroxyl groups, leading to the formation of N-carbamoylphosphoramidic acid, which may further decompose.

| pH Condition | Relative Rate of Hydrolysis | Proposed Mechanism |

|---|---|---|

| Acidic (pH < 4) | Increased | Acid-catalyzed nucleophilic attack by water |

| Neutral (pH ≈ 7) | Slow | Uncatalyzed nucleophilic attack by water |

| Basic (pH > 9) | Rapid | Base-catalyzed hydrolysis (nucleophilic attack by OH⁻) |

Catalytic Applications and Organocatalytic Transformations utilizing this compound

While this compound itself is typically used as a reagent rather than a catalyst, its derivatives have shown potential in organocatalysis. mdpi.com Chiral phosphoramidates derived from this compound can act as Brønsted acid or Lewis base catalysts in various asymmetric transformations.

For example, chiral phosphoric acids derived from the hydrolysis of related phosphoramidic dichlorides are powerful catalysts for a wide range of enantioselective reactions. Although direct catalytic applications of this compound are not extensively documented, its role as a precursor to catalytically active species is of significant interest in the field of asymmetric synthesis.

Applications and Advanced Material Precursors Derived from N Carbamoylphosphoramidic Dichloride

Postulated Utilization as Ligands in Coordination Chemistry

The structure of N-Carbamoylphosphoramidic dichloride, featuring a phosphoryl group, a urea-like moiety, and reactive chloride atoms, suggests potential as a ligand in coordination chemistry. The oxygen and nitrogen atoms possess lone pairs of electrons that could, in principle, donate to a metal center, forming coordination complexes.

Hypothetical Complexation with Specific Metal Ions (e.g., Uranyl Ions, UO₂²⁺)

The uranyl ion (UO₂²⁺) is a hard Lewis acid and typically coordinates with hard Lewis bases, particularly oxygen-containing ligands. The phosphoryl oxygen and the carbonyl oxygen of the carbamoyl (B1232498) group in this compound could potentially serve as donor atoms for the uranyl ion. The formation of a stable complex would depend on several factors, including the steric hindrance around the donor atoms and the electronic properties of the ligand. However, there is no specific literature available that confirms the successful complexation of this compound with uranyl ions.

Theoretical Exploration of Chelation Mechanisms and Selectivity

Chelation involves the formation of a ring structure between a ligand and a metal ion. For this compound to act as a chelating ligand, it would need to coordinate to a metal center through at least two donor atoms. A hypothetical chelation mechanism could involve the phosphoryl oxygen and the carbonyl oxygen, or one of these oxygens and the nitrogen atom of the carbamoyl group. The selectivity of such a ligand for a particular metal ion would be influenced by the size of the chelate ring formed, the nature of the donor atoms, and the stereochemistry of the complex. Without experimental data, any discussion of chelation mechanisms and selectivity remains purely speculative.

Postulated Role as an Intermediate in the Synthesis of Phosphorus-Nitrogen Heterocyclic Compounds

Phosphorus-nitrogen (P-N) heterocyclic compounds are a class of molecules with diverse applications. The presence of reactive P-Cl bonds in this compound suggests its potential as a building block for the synthesis of such heterocycles. Intramolecular or intermolecular condensation reactions involving the P-Cl groups and other nucleophilic centers could theoretically lead to the formation of various ring systems. For instance, reaction with a bifunctional nucleophile could result in a cyclization reaction, yielding a P-N heterocycle. However, specific examples of such reactions using this compound as the starting material are not documented in the available literature.

Hypothetical Advanced Applications in Phosphorylurea Chemistry and Derived Functional Materials

The phosphorylurea moiety within this compound is an interesting functional group that could, in theory, be exploited to create novel materials. Phosphorylureas are known to exhibit hydrogen bonding capabilities, which could be utilized in the design of supramolecular assemblies or functional polymers. The reactive chloride atoms could serve as handles for further chemical modification, allowing for the incorporation of the phosphorylurea unit into larger molecular architectures. Despite these theoretical possibilities, there is a lack of published research on the synthesis and application of functional materials specifically derived from this compound.

Theoretical Precursors for Polymer Synthesis and Advanced Organic Materials

The difunctional nature of this compound, with its two reactive P-Cl bonds, suggests its potential use as a monomer in polymerization reactions. Polycondensation reactions with suitable comonomers, such as diols or diamines, could theoretically lead to the formation of phosphorus-containing polymers. These polymers might exhibit interesting properties, such as flame retardancy or enhanced thermal stability, due to the presence of phosphorus and nitrogen. However, the synthesis and characterization of polymers derived from this compound have not been reported in the scientific literature.

Future Research Directions and Emerging Trends in N Carbamoylphosphoramidic Dichloride Research

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms represent a paradigm shift in chemical manufacturing, moving away from traditional batch processes. youtube.com The integration of N-Carbamoylphosphoramidic dichloride synthesis and its subsequent reactions into these systems is a significant area for future research. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the reactivity of this compound and improving the safety of processes involving it. youtube.com

Automated synthesis platforms can enable high-throughput screening of reaction conditions, accelerating the optimization of processes involving this compound. longdom.org These platforms can systematically vary reactants, catalysts, and solvents to rapidly identify optimal conditions for desired transformations. This approach could be instrumental in discovering new synthetic routes and applications for this versatile reagent.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry |

| Enhanced Heat Transfer | Improved temperature control, minimizing side reactions and thermal decomposition. |

| Rapid Mixing | Efficient mixing of reagents, leading to faster reaction rates and higher yields. |

| Small Reaction Volumes | Inherently safer processes due to the small quantities of reactive material at any given time. |

| Process Automation | Increased reproducibility and the ability to operate continuously for extended periods. |

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. spectroscopyonline.comhidenanalytical.com For this compound, these computational tools can be employed to predict its reactivity with a wide array of nucleophiles, guiding the design of novel synthetic transformations. nih.govrsc.org By analyzing vast datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human chemists, thereby predicting the outcomes of unknown reactions with increasing accuracy. innopharmaeducation.comyoutube.com

Table 2: Machine Learning Models and Their Potential Applications in this compound Research

| Machine Learning Model | Potential Application |

| Regression Models | Predicting reaction yields and rates for reactions involving this compound. |

| Classification Models | Classifying the reactivity of this compound with different functional groups. |

| Generative Models | Proposing novel derivatives of this compound with desired properties. |

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic processes. ornl.gov Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic pathways. nih.govfrontiersin.org This includes the use of greener solvents, the development of catalytic methods to reduce waste, and the improvement of atom economy in its synthesis and subsequent reactions. rsc.org

For instance, exploring alternative chlorinating agents that are less hazardous than those traditionally used could significantly improve the environmental footprint of its production. Additionally, developing catalytic cycles that regenerate the active phosphorylating species from a precursor would minimize waste generation. The use of solvent-free reaction conditions or benign solvents like ionic liquids or supercritical fluids could also be investigated to reduce the environmental impact. nih.govfrontiersin.org

Development of Novel Spectroscopic Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involving the highly reactive this compound necessitates the use of advanced analytical techniques. The development and application of novel spectroscopic methods for in-situ, real-time monitoring of its reactions is a crucial future research direction. mt.com Techniques such as Process Analytical Technology (PAT) can provide valuable insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction outcome. longdom.orgwikipedia.org

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, could be particularly enlightening. wikipedia.org By employing techniques like in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain a dynamic picture of the chemical transformations as they occur. rsc.org This knowledge is invaluable for optimizing reaction conditions, improving yields, and ensuring the safety of processes involving this compound.

Investigation of this compound in Supramolecular Assembly and Host-Guest Chemistry

The unique structural and electronic properties of this compound make it an intriguing candidate for applications in supramolecular chemistry. wikipedia.org Future research could explore its use as a building block for the construction of novel supramolecular assemblies. The presence of multiple reactive sites could allow for the formation of complex, well-defined architectures through covalent and non-covalent interactions. mt.com

In the realm of host-guest chemistry, this compound or its derivatives could function as either a host or a guest molecule. researchgate.net The phosphorus center and the surrounding electronegative atoms could engage in specific interactions with complementary guest or host molecules, leading to the formation of stable complexes with potential applications in sensing, catalysis, or materials science. The investigation of these interactions could open up entirely new avenues for the application of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.